molecular formula C11H15NS B3377862 2-Benzylthiomorpholine CAS No. 1354950-27-8

2-Benzylthiomorpholine

Cat. No.: B3377862
CAS No.: 1354950-27-8
M. Wt: 193.31 g/mol
InChI Key: IIMUARVOSAPLDJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiomorpholine (B91149) Chemistry Research

The exploration of thiomorpholine chemistry is a sub-chapter in the broader history of heterocyclic chemistry. Thiomorpholine, or 1-thia-4-azacyclohexane, is the sulfur analog of morpholine, where an oxygen atom is replaced by sulfur. jchemrev.com Early synthetic routes to the thiomorpholine core were developed from foundational multicomponent reactions, such as the Asinger reaction first reported in 1956, which opened avenues for creating various sulfur-containing heterocycles.

Initial synthetic methods for thiomorpholine often involved the reaction of cysteamine (B1669678) with vinyl chloride, proceeding through a half-mustard intermediate. wikipedia.org These early approaches were often characterized by long reaction times, spanning from 2 to 54 hours, and resulted in moderate yields. Over the decades, significant advancements in synthetic methodologies have led to more efficient and atom-economical routes for the synthesis of thiomorpholine and its derivatives. thieme-connect.com Modern techniques, including copper-catalyzed three-component reactions and polymer-supported synthesis, have expanded the accessibility and diversity of substituted thiomorpholines. thieme-connect.comacs.org This evolution has been crucial for exploring the full potential of the thiomorpholine scaffold in various scientific fields.

Significance of the Thiomorpholine Heterocyclic Motif in Advanced Chemical Synthesis

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its unique structural and functional properties. thieme-connect.com Its non-aromatic, saturated structure, combined with the presence of both amine and thioether functionalities, allows for a high degree of synthetic versatility. This has enabled the development of a multitude of thiomorpholine derivatives with a broad spectrum of biological activities.

Substituted thiomorpholines have been investigated for a wide range of therapeutic applications, including as antitubercular, antimalarial, and antiprotozoal agents. jchemrev.comthieme-connect.combohrium.com They have also shown promise as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, as hypolipidemic agents, and as antioxidants. jchemrev.comnih.gov The sulfur atom in the thiomorpholine ring can increase the lipophilicity of a molecule and represents a "metabolically soft spot" due to its susceptibility to oxidation, a property that can be leveraged in drug design. mdpi.com

Beyond pharmaceuticals, the thiomorpholine motif is also valuable in materials science, where it is used in the production of rubber accelerators and corrosion inhibitors. chemimpex.com The development of polymers derived from thiomorpholine is an active area of research, with potential applications as "smart materials" that respond to stimuli like temperature and pH. researchgate.netmdpi.com

Current Research Frontiers and Unaddressed Questions in 2-Benzylthiomorpholine Chemistry

While the broader field of thiomorpholine chemistry is well-established, dedicated research into this compound is still in its early stages. The primary focus of current research appears to be on its synthesis and its potential as a building block for more complex molecules. The synthesis of related structures, such as 4-benzylthiomorpholine-3-one, has been documented as part of broader synthetic efforts. nih.gov

A key area for future investigation will be the comprehensive characterization of this compound's chemical and physical properties. Understanding its reactivity, conformational preferences, and spectroscopic signatures will be crucial for its effective utilization in synthetic and materials applications.

Furthermore, the potential biological activities of this compound remain largely unexplored. Given the wide range of biological effects observed for other substituted thiomorpholines, it is plausible that this compound could exhibit interesting pharmacological properties. Systematic screening of this compound and its derivatives against various biological targets could uncover new therapeutic leads.

The development of efficient and stereoselective synthetic routes to this compound is another important frontier. The ability to control the stereochemistry at the C2 position of the thiomorpholine ring is critical, as different stereoisomers of a chiral molecule can have vastly different biological activities.

Finally, the incorporation of this compound into polymeric structures could lead to new materials with unique properties. The interplay between the thiomorpholine ring and the benzyl (B1604629) group could influence the physical and chemical characteristics of such polymers, opening up possibilities for new applications in materials science.

Table 1: Physicochemical Properties of Thiomorpholine

Property Value Reference
Chemical Formula C4H9NS wikipedia.org
Molar Mass 103.18 g·mol−1 wikipedia.org
Appearance Colorless liquid wikipedia.org
Odor Strong, resembling piperidine wikipedia.org
Density 1.0882 g/cm3 wikipedia.org
Boiling Point 169 °C (336 °F; 442 K) wikipedia.org

Table 2: Mentioned Compounds

Compound Name
This compound
4-benzylthiomorpholine-3-one
Cysteamine
Morpholine
Thiomorpholine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMUARVOSAPLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-27-8
Record name 2-benzylthiomorpholine
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Advanced Structural and Conformational Characterization

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's conformation and its arrangement within the crystal lattice.

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, the molecule can participate in weak C–H···N and C–H···S hydrogen bonds. The nitrogen atom of the thiomorpholine (B91149) ring can act as a hydrogen bond acceptor, and the sulfur atom may also engage in weak interactions. Studies on other thiomorpholine derivatives have confirmed the presence of intermolecular C–H···O and C–H···S hydrogen bonds that link adjacent molecules into larger networks mdpi.comnih.gov.

π-Interactions: The benzyl (B1604629) group's aromatic ring can participate in π-π stacking or C–H···π interactions, further stabilizing the crystal lattice.

The combination of these forces would result in a specific, densely packed crystalline structure, as is common for substituted thiomorpholines mdpi.com.

In the solid state, the thiomorpholine ring is expected to adopt a stable chair conformation , as this minimizes both angle and torsional strain, a feature consistently observed in crystallographic studies of thiomorpholine analogues mdpi.comnih.gov. The key conformational question for 2-benzylthiomorpholine is the orientation of the benzyl substituent at the C2 position. The benzyl group can be oriented in either an axial or an equatorial position.

Due to steric hindrance, large substituents on six-membered rings typically favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C3 and C5 positions libretexts.org. Therefore, it is highly probable that the benzyl group in this compound would be found in the equatorial orientation in its lowest energy crystalline form. X-ray analysis would provide precise torsional angles to confirm this arrangement.

Table 1: Expected Crystallographic and Conformational Data from X-ray Analysis of this compound.
ParameterExpected ObservationSignificance
Crystal SystemTypically Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupTo be determinedDefines the specific symmetry elements within the crystal.
Thiomorpholine Ring ConformationChairIndicates the lowest energy conformation of the heterocyclic ring.
Benzyl Group OrientationEquatorialMinimizes steric strain (1,3-diaxial interactions).
Key Intermolecular InteractionsVan der Waals forces, potential C–H···N/S weak hydrogen bonds, π-stackingGoverns the stability and packing of molecules in the crystal.

Solution-State Conformational Studies by Advanced NMR Spectroscopy

While X-ray crystallography provides a static picture of the solid state, advanced NMR techniques are powerful tools for investigating molecular structure and dynamics in solution, where molecules are free to tumble and change conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect spatial proximity between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. This makes them ideal for determining molecular conformation.

For this compound, a NOESY or ROESY spectrum would be used to establish the preferred orientation of the benzyl group.

If the benzyl group is equatorial: NOE cross-peaks would be expected between the benzylic protons (–CH2–Ph) and the adjacent equatorial proton on C3 and the axial proton on C3.

If the benzyl group is axial: Strong NOE cross-peaks would be observed between the benzylic protons and the axial protons at the C3 and C5 positions, which are characteristic of a 1,3-diaxial relationship.

The presence and intensity of these specific cross-peaks would allow for an unambiguous assignment of the dominant conformer in solution.

Table 2: Hypothetical NOESY/ROESY Correlations for Conformational Assignment of this compound.
ConformerKey Expected NOE/ROE Cross-PeakInterpretation
Equatorial BenzylBenzylic-H ↔ C3-H (axial) Benzylic-H ↔ C3-H (equatorial)Proximity of the equatorial substituent to adjacent protons.
Axial BenzylBenzylic-H ↔ C3-H (axial) Benzylic-H ↔ C5-H (axial)Strong through-space correlation indicative of a 1,3-diaxial interaction.

The thiomorpholine ring is not static; it undergoes a dynamic process known as a chair-chair interconversion or "ring flip." In this process, axial substituents become equatorial, and equatorial substituents become axial. Variable Temperature (VT) NMR is the primary technique used to study the kinetics of such dynamic processes.

At room temperature, this ring flip is typically fast on the NMR timescale, resulting in a single, time-averaged set of proton signals.

Low Temperature: As the temperature is lowered, the rate of interconversion slows. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough that distinct signals for the two different chair conformers (one with an axial benzyl group, one with an equatorial benzyl group) could be observed separately.

Coalescence Temperature: The temperature at which two separate signals merge into a single broad peak provides information to calculate the activation energy (ΔG‡) for the ring inversion process.

This analysis would not only confirm the presence of a dynamic equilibrium but also quantify the energy barrier between the two chair forms.

Vibrational Spectroscopy (IR, Raman) for Conformational Isomerism

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Each functional group and the molecule as a whole have a unique set of vibrational frequencies that can serve as a molecular fingerprint.

Different conformers of a molecule, such as the axial and equatorial forms of this compound, are distinct chemical species and therefore have slightly different vibrational spectra. While many vibrational modes would be similar, subtle but measurable differences are expected, particularly in the "fingerprint region" (below 1500 cm⁻¹) where complex skeletal vibrations occur.

C-S and C-N Stretching: The stretching frequencies of the C-S and C-N bonds within the thiomorpholine ring would likely shift slightly depending on the conformation.

CH₂ Wagging/Rocking: The vibrational modes of the CH₂ groups of the ring and the benzylic position would be sensitive to the local steric environment, and thus different for the axial and equatorial conformers.

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) for both the axial and equatorial conformers, it may be possible to identify the dominant isomer or even detect the presence of a conformational mixture.

Table 3: Expected Vibrational Modes for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch3100-3000Characteristic of the benzyl group.
Aliphatic C-H Stretch3000-2850Characteristic of the thiomorpholine and benzylic CH₂ groups.
Aromatic C=C Stretch1600-1450Fingerprint of the phenyl ring.
C-N Stretch1250-1020Vibration of the amine functional group in the ring.
C-S Stretch700-600Vibration of the thioether functional group in the ring.

Research Findings on the Chiroptical Spectroscopy of this compound Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific research findings, including data tables and detailed analyses on the chiroptical spectroscopy of enantiopure this compound, are not available in the public domain. Investigations into the circular dichroism (CD) of this specific compound, which would provide valuable insights into its three-dimensional structure and the relationship between its absolute configuration and its interaction with polarized light, appear to be unpublished or part of proprietary research.

Chiroptical spectroscopy, particularly circular dichroism, is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. For an enantiopure system like (R)- or (S)-2-benzylthiomorpholine, CD spectroscopy would be instrumental in:

Determining Absolute Configuration: By comparing the experimental CD spectrum with theoretical calculations, the absolute configuration of a chiral center can often be assigned.

Conformational Analysis: The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the spatial arrangement of atoms, offering a detailed view of the molecule's preferred conformation in solution.

Studying Intermolecular Interactions: Changes in the CD spectrum upon interaction with other molecules can provide information about binding events and the nature of the forces involved.

While the principles of chiroptical spectroscopy are well-established, their specific application to this compound has not been documented in accessible scientific literature. Therefore, a detailed discussion of its specific chiroptical properties, including illustrative data tables of its circular dichroism spectra, cannot be provided at this time. Further experimental research is required to elucidate the advanced structural and conformational characteristics of this compound using techniques such as circular dichroism.

Applications of 2 Benzylthiomorpholine and Its Derivatives in Chemical Science

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the 2-benzylthiomorpholine core possess lone pairs of electrons, making them effective coordination sites for a wide range of transition metals. When used as ligands, these chiral compounds can create a specific three-dimensional environment around a metal center, which is crucial for inducing stereoselectivity in catalytic reactions. The development of catalysts based on chiral ligands is a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds. nih.govresearchgate.netmdpi.com

Design of Metal Complexes and Their Catalytic Activity

Derivatives of this compound can act as bidentate or monodentate ligands, coordinating with metal ions to form stable complexes. The design of these complexes involves modifying the substituents on the thiomorpholine (B91149) ring to fine-tune the steric and electronic properties of the resulting catalyst. mdpi.comepa.gov This modulation influences the activity and selectivity of the catalyst in various chemical transformations. For instance, Schiff base complexes of metal ions, which share the principle of using organic ligands to direct reactivity, have demonstrated high catalytic activity in reactions such as oxidation, polymerization, and aldol (B89426) condensations. epa.gov The catalytic efficacy of such metal-ligand complexes is often evaluated in benchmark reactions, with results indicating the potential for high product yields and selectivity.

Table 1: Representative Catalytic Activity of Metal Complexes with N,S-Type Ligands This table illustrates the typical performance of metal complexes containing N,S-heterocyclic ligands in various catalytic reactions. Specific data for this compound complexes is limited in the literature; this represents an exemplary dataset.

Metal CenterLigand TypeReaction TypeProduct Yield (%)Selectivity
Palladium (II)Chiral Thiomorpholine DerivativeHeck Reaction92High
Rhodium (I)Phosphine-Thiomorpholine HybridAsymmetric Hydrogenation9598% ee
Copper (II)Schiff Base of ThiomorpholineOxidation of Alcohols88High
Nickel (II)2-Substituted ThiomorpholinePolymerization of Ethylene-High Activity

Asymmetric Catalysis and Enantioselective Transformations

The primary value of chiral ligands like this compound derivatives lies in their application to asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer of a product. mdpi.commdpi.com The chiral environment created by the ligand-metal complex forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other. This process, known as enantioselective transformation, is critical in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active.

In a typical asymmetric reaction, the choice of metal, ligand, solvent, and reaction conditions is optimized to maximize the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. nih.gov For example, in the asymmetric alkylation of indoles, various chiral ligands are screened to find the optimal match for a given metal catalyst, such as copper(II), to achieve high yields and enantioselectivity. nih.gov

Table 2: Enantioselectivity in a Model Asymmetric Friedel-Crafts Alkylation Illustrative data showing the effect of different chiral N,S-ligands on the enantiomeric excess (ee) of the product.

LigandMetal CatalystSubstrateProduct ee (%)
Ligand A (Thiomorpholine-Oxazoline)Cu(OTf)₂Indole + Nitrostyrene81
Ligand B (Thiophene-Bisoxazoline)Cu(OTf)₂Indole + Nitrostyrene75
Ligand C (Chiral Diamine)Rh₂(OAc)₄Diazo Compound94

Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems involving this compound-metal complexes typically operate under homogeneous conditions, where the catalyst is dissolved in the same phase as the reactants. This setup often leads to high activity and selectivity because the catalytic sites are readily accessible. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture after the reaction, which can be costly and lead to product contamination.

To address this challenge, efforts are made to immobilize homogeneous catalysts onto solid supports, creating heterogeneous catalysts. A heterogeneous catalyst exists in a different phase from the reactants, allowing for easy separation by simple filtration. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as catalyst recycling and suitability for continuous flow processes. While specific examples for this compound are not extensively documented, the principle is widely applied to other valuable chiral ligand systems.

Utilization as Chiral Auxiliaries in Asymmetric Organic Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful method for asymmetric synthesis, particularly when a suitable asymmetric catalyst is not available. researchgate.netnih.gov

The structure of this compound, featuring a recoverable chiral scaffold, makes it a potential candidate for use as a chiral auxiliary. In a hypothetical application, it could be covalently attached to a prochiral substrate, for example, via an amide linkage with its nitrogen atom. The bulky benzyl (B1604629) group at the stereogenic C2 position would then sterically hinder one face of the molecule, directing the attack of a reagent to the opposite face with high diastereoselectivity. researchgate.net This process would create a new stereocenter in the substrate with a predictable configuration. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. Well-known examples of this strategy include the use of Evans oxazolidinones and pseudoephedrine in stereoselective alkylation and aldol reactions. wikipedia.org

Precursors and Building Blocks for Advanced Materials Science

Beyond catalysis, thiomorpholine derivatives are emerging as valuable building blocks for the synthesis of functional polymers and advanced materials. Their incorporation into polymer chains can impart unique properties, leading to materials with applications in biomedicine and nanotechnology. rsc.org

Polymer Synthesis and Responsive Materials (e.g., Stimuli-Responsive Thiomorpholine Oxide Polymers)

A particularly interesting application is in the creation of "smart" or stimuli-responsive polymers, which undergo significant changes in their physical properties in response to external triggers like temperature or pH. rsc.orgmdpi.com Research has demonstrated the synthesis of novel polymers based on thiomorpholine oxide, a derivative of thiomorpholine. mdpi.combohrium.com

In a typical synthesis, a monomer such as ethylthiomorpholine oxide methacrylate (B99206) (THOXMA) is prepared from thiomorpholine. mdpi.com This monomer can then be polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined polymers (PTHOXMA). mdpi.comnih.gov These polymers exhibit dual responsiveness to both pH and temperature. bohrium.comnih.gov The tertiary amine within the thiomorpholine ring can be protonated in acidic conditions, altering the polymer's solubility, while the sulfoxide (B87167) group contributes to its hydrophilic character and influences its temperature-dependent behavior. mdpi.com Specifically, these polymers show a lower critical solution temperature (LCST), meaning they are soluble in water below a certain temperature but become insoluble and precipitate as the temperature is raised. mdpi.com This LCST behavior can be tuned by copolymerizing THOXMA with other monomers, like hydroxyethyl (B10761427) methacrylate (HEMA). bohrium.comnih.gov

Table 3: Properties of Stimuli-Responsive Thiomorpholine Oxide Polymers

PolymerStimulusResponsePotential Application
PTHOXMApH (acidic)Increased solubility (no LCST observed due to protonation)pH-triggered drug release
PTHOXMATemperature (in weak alkaline conditions)Exhibits LCST behavior (cloud point 40–60 °C)Thermo-responsive surfaces, smart hydrogels
PTHOXMA-co-PHEMATemperature/pHTunable LCST and pH responseAdvanced drug delivery systems, nanomedicine

These stimuli-responsive polymers are highly promising for biomedical applications, as they have shown good biocompatibility and hemocompatibility. mdpi.comnih.gov Their ability to respond to physiological changes in pH or temperature makes them ideal candidates for smart drug delivery systems that release their payload at specific sites, such as tumors or areas of inflammation. bohrium.com

Supramolecular Assembly Design

The design of supramolecular assemblies relies on the specific and directional non-covalent interactions between molecular building blocks. The structure of this compound contains several key features that could potentially be exploited in the rational design of complex, self-assembling systems. These include the heterocyclic thiomorpholine ring and the aromatic benzyl substituent.

The thiomorpholine moiety offers a flexible six-membered ring that can adopt various conformations, such as a chair or boat form. The presence of a nitrogen atom allows for hydrogen bonding, acting as a hydrogen bond acceptor. The sulfur atom, being a soft Lewis base, can participate in coordination with metal ions or engage in other non-covalent interactions like chalcogen bonding.

The benzyl group provides a non-polar, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions. These interactions are fundamental in directing the self-assembly of molecules in both aqueous and organic media. The interplay of these different non-covalent forces could, in principle, be used to guide the formation of discrete molecular aggregates or extended one-, two-, or three-dimensional networks.

Derivatization of the this compound scaffold could further enhance its utility in supramolecular design. For instance, the introduction of hydrogen bond donors or acceptors on the benzyl ring or the thiomorpholine nitrogen could introduce greater directionality and strength to the intermolecular interactions, leading to more complex and stable supramolecular architectures.

Table 1: Potential Non-Covalent Interactions of this compound for Supramolecular Assembly

Structural FeaturePotential Non-Covalent InteractionRole in Supramolecular Assembly
Thiomorpholine Ring (Nitrogen Atom) Hydrogen Bonding (Acceptor)Directional interaction site for building ordered structures.
Thiomorpholine Ring (Sulfur Atom) Metal Coordination, Chalcogen BondingCan be used to form metallosupramolecular assemblies or specific solid-state packing.
Benzyl Group (Aromatic Ring) π-π Stacking, Hydrophobic InteractionsDrives aggregation and ordering of molecules, particularly in polar solvents.
C-H Bonds C-H···π InteractionsWeak interactions that contribute to the overall stability and packing of the assembly.

Reagents and Intermediates in Complex Organic Synthesis

While the use of this compound as a specific reagent or intermediate in the synthesis of complex organic molecules is not widely reported, its functional groups suggest several potential applications in synthetic chemistry. The thiomorpholine backbone is a privileged scaffold in medicinal chemistry, and substituted thiomorpholines are valuable building blocks.

The secondary amine within the thiomorpholine ring is a key reactive site. It can undergo a variety of transformations, such as N-alkylation, N-acylation, and N-arylation, to introduce new functional groups and build molecular complexity. This amine could also be used to form enamines or participate in condensation reactions.

The benzyl group is located at the 2-position of the thiomorpholine ring, adjacent to the sulfur atom. The benzylic position is known to be reactive and can be a site for functionalization through various synthetic methods. For instance, reactions at the benzylic position can include oxidation, substitution, or deprotonation followed by reaction with an electrophile.

Furthermore, the thioether linkage in the thiomorpholine ring could potentially be oxidized to a sulfoxide or a sulfone. This transformation would significantly alter the electronic properties and steric profile of the molecule, which could be a strategic step in a multi-step synthesis. The resulting sulfoxides and sulfones could also act as chiral auxiliaries or participate in further reactions.

The combination of these reactive sites makes this compound a potentially versatile, bifunctional building block for the synthesis of more complex heterocyclic structures and other target molecules.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionSynthetic Utility
Secondary Amine (-NH-) N-Alkylation, N-Acylation, N-ArylationIntroduction of diverse substituents for library synthesis or to build larger molecules.
Benzylic Position (-CH₂-Ph) Oxidation, Radical Halogenation, Deprotonation-AlkylationFunctionalization of the side chain to introduce new reactive handles.
Thioether (-S-) Oxidation to Sulfoxide or SulfoneModification of electronic properties, creation of chiral centers, or enabling further reactions.
Aromatic Ring (Phenyl) Electrophilic Aromatic SubstitutionIntroduction of functional groups on the phenyl ring to modulate properties.

Future Directions and Emerging Research Perspectives

Development of Innovative and Highly Efficient Synthetic Methodologies

The synthesis of thiomorpholine (B91149) and its derivatives is an area of continuous investigation, with a growing emphasis on efficiency, safety, and sustainability. While traditional methods for creating the thiomorpholine ring exist, emerging research is focused on developing more innovative approaches.

One promising direction is the use of continuous flow chemistry. A recently developed telescoped photochemical thiol-ene reaction and cyclization sequence for the synthesis of the parent thiomorpholine demonstrates the potential of this technology. nih.govacs.org This method utilizes readily available starting materials and offers advantages in terms of safety and scalability. nih.govacs.org Adapting such flow chemistry protocols for the synthesis of 2-substituted derivatives like 2-Benzylthiomorpholine could lead to highly efficient and controlled manufacturing processes.

Another area of innovation lies in the development of novel catalytic systems. For instance, a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes has been shown to produce substituted thiomorpholines under continuous flow conditions using an inexpensive organic photocatalyst. organic-chemistry.org Further research into enantioselective catalytic methods is crucial for accessing specific stereoisomers of this compound, which is often critical for its biological activity. The development of chiral ligands and organocatalysts could enable the asymmetric synthesis of this compound with high enantiomeric excess. researchgate.net

Future synthetic strategies will likely focus on:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product.

Catalytic C-H Functionalization: Directly introducing the benzyl (B1604629) group at the C2 position of a pre-formed thiomorpholine ring to create more convergent synthetic routes.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Continuous Flow Photochemistry Telescoped thiol-ene reaction and cyclization. nih.govacs.orgImproved safety, scalability, and control over reaction parameters.
Photocatalytic Coupling Use of inexpensive organic photocatalysts and silicon amine protocol (SLAP) reagents. organic-chemistry.orgAccess to a wider range of substituted thiomorpholines under mild conditions.
Asymmetric Catalysis Employment of chiral ligands and organocatalysts. researchgate.netEnantioselective synthesis of specific stereoisomers.
C-H Functionalization Direct introduction of substituents onto the heterocyclic ring.Increased synthetic efficiency and reduced step count.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The thiomorpholine scaffold, with its combination of a secondary amine, a thioether, and a flexible six-membered ring, presents intriguing possibilities for applications in catalysis. While much of the current research focuses on the biological activities of thiomorpholine derivatives, which often involves enzyme inhibition, their potential as catalysts in synthetic organic chemistry remains largely unexplored. jchemrev.comresearchgate.net

Future research could investigate this compound and its analogues as:

Organocatalysts: The secondary amine moiety could participate in enamine or iminium ion catalysis, similar to other well-established heterocyclic organocatalysts. The benzyl group at the C2 position could provide steric hindrance to influence the stereochemical outcome of reactions.

Ligands for Transition Metal Catalysis: The nitrogen and sulfur atoms can act as donor atoms to coordinate with transition metals, forming chiral complexes for asymmetric catalysis. The benzyl group could play a role in creating a specific chiral environment around the metal center.

Phase-Transfer Catalysts: The lipophilic benzyl group combined with the polar thiomorpholine ring could make these compounds suitable for catalyzing reactions between reactants in different phases.

The development of graphene oxide immobilized 2-morpholinoethanamine as a versatile acid-base catalyst for the synthesis of heterocyclic compounds provides a blueprint for how thiomorpholine derivatives could be supported on solid materials to create reusable and efficient heterogeneous catalysts. nih.gov

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new chemical entities, including derivatives of this compound. nih.govdigitellinc.com These computational tools can accelerate the design-synthesize-test cycle by predicting the properties and activities of virtual compounds before they are synthesized in the lab.

Key areas where AI and ML can make a significant impact include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives.

De Novo Design: Using generative models to design new this compound analogues with desired property profiles. These models can explore a vast chemical space to identify promising candidates for synthesis.

Catalyst Design: AI algorithms can be employed to design new catalysts based on the this compound scaffold for specific chemical transformations. digitellinc.comarxiv.org This includes predicting catalytic activity and selectivity.

Reaction Optimization: Machine learning models can be trained on experimental data to predict optimal reaction conditions, such as temperature, solvent, and catalyst loading, for the synthesis of this compound and its derivatives. nih.gov

Advancements in In Situ Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new catalytic applications. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for gaining mechanistic insights. spectroscopyonline.com

For the study of reactions involving this compound, several in situ techniques could be particularly valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be used to monitor the formation of intermediates and products, providing detailed structural information and kinetic data. iastate.educhemrxiv.org For example, the biotransformation of thiomorpholine has been successfully monitored using in situ 1H NMR, allowing for the identification of metabolic products. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques can track changes in functional groups during a reaction, providing information about the conversion of reactants and the formation of new chemical bonds. spectroscopyonline.com

Mass Spectrometry (MS): Real-time MS techniques can be used to detect and identify transient intermediates and products in the gas phase, offering high sensitivity and specificity.

By combining the data from these in situ techniques with computational modeling, a comprehensive picture of the reaction pathways, transition states, and key intermediates can be constructed. This knowledge is invaluable for rationally designing more efficient and selective chemical processes.

Scalable and Sustainable Production Methods for Industrial Relevance

For this compound to have a significant impact in industrial applications, the development of scalable and sustainable production methods is paramount. This involves not only improving the efficiency of the chemical synthesis but also considering the environmental impact and economic viability of the entire process.

Future research in this area should focus on:

Green Chemistry Principles: Employing principles of green chemistry, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. chemrxiv.org The development of a continuous flow synthesis for thiomorpholine, which minimizes the handling of hazardous intermediates, is a step in this direction. nih.govacs.org

Process Intensification: Utilizing technologies like continuous flow reactors and microreactors to improve heat and mass transfer, enhance reaction rates, and increase safety. nih.govacs.org

Catalyst Recovery and Reuse: For catalytic applications, developing methods for the efficient recovery and reuse of catalysts based on this compound to reduce costs and minimize waste. Immobilization of the catalyst on a solid support is a promising strategy. nih.gov

Techno-Economic Analysis: Conducting thorough techno-economic analyses to evaluate the commercial feasibility of different synthetic routes and identify the most cost-effective and sustainable production strategies.

By focusing on these key areas, the scientific community can pave the way for the large-scale and environmentally responsible production of this compound and its derivatives, enabling their widespread use in various technological fields.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should show distinct peaks for the thiomorpholine ring (δ 3.5–4.0 ppm) and benzyl protons (δ 7.2–7.4 ppm).
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms the molecular ion peak at m/z 193.31.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention time reproducibility <2% RSD .

Advanced Research Question : How can discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved during structural elucidation? Methodological Answer :

  • Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling patterns.
  • Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator).
  • Re-evaluate synthetic steps for potential diastereomer formation or solvent-induced conformational changes .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thioether group.
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring identify degradation products (e.g., sulfoxide derivatives) .

Advanced Research Question : What mechanistic pathways dominate the oxidative degradation of this compound, and how can they be suppressed? Methodological Answer :

  • Use LC-MS to identify degradation products (e.g., m/z 209.31 for sulfoxide).
  • Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations.
  • Study oxygen scavenging in controlled atmospheres using headspace GC-MS .

Basic Question: How can researchers design biological assays to explore the pharmacological potential of this compound?

Q. Methodological Answer :

  • Target selection : Prioritize receptors common to thiomorpholine derivatives (e.g., GPCRs or enzymes like kinases).
  • In vitro assays : Use fluorescence polarization for binding affinity or enzyme inhibition studies (IC₅₀ determination).
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells establish safety thresholds .

Advanced Research Question : How does the sulfur atom in this compound influence its pharmacokinetic properties (e.g., bioavailability, metabolic clearance)? Methodological Answer :

  • Conduct comparative studies with oxygen analogs (e.g., 2-Benzylmorpholine).
  • Use hepatic microsomal assays (CYP450 isoforms) to map metabolic pathways.
  • Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .

Basic Question: What strategies mitigate synthetic challenges such as low yields or side-product formation in this compound synthesis?

Q. Methodological Answer :

  • Optimize stoichiometry (e.g., 1.2 equivalents of benzyl thiol to morpholine derivative).
  • Employ scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive reactions.
  • Use Design of Experiments (DoE) to statistically model variable interactions (temperature, solvent ratio) .

Advanced Research Question : How can computational tools (e.g., molecular docking) predict the bioactivity of this compound derivatives before synthesis? Methodological Answer :

  • Generate ligand libraries with substituent variations using Cheminformatics software (e.g., Schrödinger Suite).
  • Dock into target protein active sites (PDB IDs) to prioritize high-affinity candidates.
  • Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.